Cyclohexane-1,3,5-trione
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Overview
Description
Cyclohexane-1,3,5-trione, also known as 1,3,5-cyclohexanetrione, is an organic compound with the molecular formula C₆H₆O₃. It is a cyclic ketone with three carbonyl groups positioned at the 1, 3, and 5 positions of the cyclohexane ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane-1,3,5-trione can be synthesized through the oximation of phloroglucinol with hydroxylamine . This reaction can be accelerated using confined volume techniques such as microdroplets, Leidenfrost droplets, or thin films, which drastically reduce the reaction time compared to traditional bulk reactions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of rotary evaporators and electrospinners to scale up the reaction. These methods have been shown to produce the compound much faster than traditional methods, with the rotary evaporator method being particularly efficient .
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and trichloroisocyanuric acid (TCCA).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TCCA can yield chlorinated derivatives .
Scientific Research Applications
Cyclohexane-1,3,5-trione has numerous applications in scientific research:
Mechanism of Action
The mechanism by which cyclohexane-1,3,5-trione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes, similar to the action of hexachlorophene . The compound’s unique structure allows it to interact with various enzymes and proteins, leading to its diverse range of biological activities.
Comparison with Similar Compounds
Cyclohexanone: A six-carbon cyclic molecule with a single ketone functional group.
1,3,5-Trinitrobenzene (TNB): A compound synthesized from cyclohexane-1,3,5-trione, used in explosives.
Methylcyclohexane: A derivative of cyclohexane with a methyl group attached.
Uniqueness: this compound is unique due to its three carbonyl groups, which confer distinct reactivity and chemical properties compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
cyclohexane-1,3,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSCYYCYSPXQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC(=O)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595245 |
Source
|
Record name | Cyclohexane-1,3,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30770-49-1 |
Source
|
Record name | Cyclohexane-1,3,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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